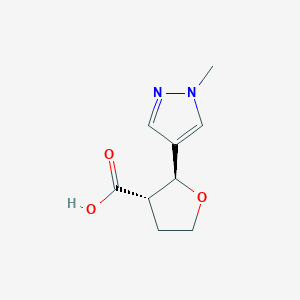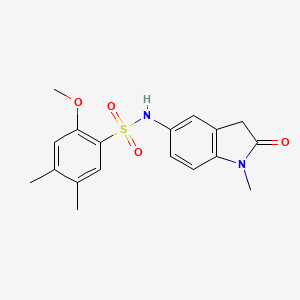![molecular formula C19H22FN3O B2356020 4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 23376-14-9](/img/structure/B2356020.png)
4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is known for its role as a selective serotonin receptor agonist, which makes it a valuable candidate for studies related to neuropharmacology and medicinal chemistry.
作用機序
Target of Action
The primary target of 4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep .
Mode of Action
This compound acts as a highly potent selective full agonist at the 5-HT1A receptor . This means it binds to the receptor and activates it to produce a biological response . It possibly binds between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism .
Biochemical Pathways
The activation of the 5-HT1A receptor by this compound can lead to various downstream effects. These effects depend on the location of the receptor, as 5-HT1A receptors are found both presynaptically and postsynaptically
Result of Action
The activation of the 5-HT1A receptor by this compound can lead to anxiolytic effects following central administration in vivo . This suggests that the compound could potentially be used in the treatment of anxiety disorders .
生化学分析
Biochemical Properties
4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide interacts with the 5-HT 1A receptor, a subtype of the serotonin receptor . It possibly binds between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism .
Cellular Effects
The compound influences cell function by acting as a full agonist at the 5-HT 1A receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the 5-HT 1A receptor . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide typically involves the condensation of 4-fluorobenzoic acid with 2-(4-phenylpiperazin-1-yl)ethylamine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating serotonin receptors, which are crucial in neurotransmission.
Medicine: Explored as a potential therapeutic agent for neurological disorders such as anxiety and depression.
類似化合物との比較
Similar Compounds
4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide: Another compound with similar structural features but different pharmacological properties.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Uniqueness
4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide stands out due to its high selectivity for serotonin receptors, making it a valuable tool for studying the serotonergic system and developing targeted therapies for related disorders.
特性
IUPAC Name |
4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)19(24)21-10-11-22-12-14-23(15-13-22)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFUQMYEGCASTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2355939.png)
![N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2355940.png)
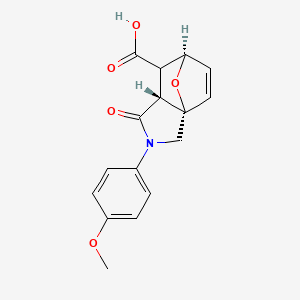
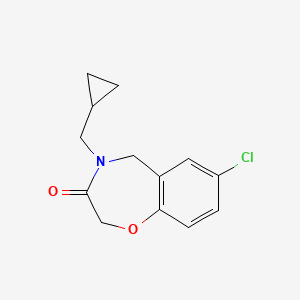
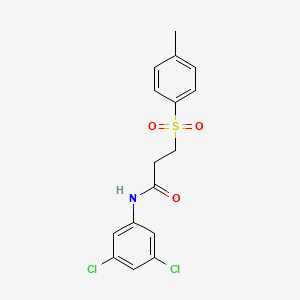
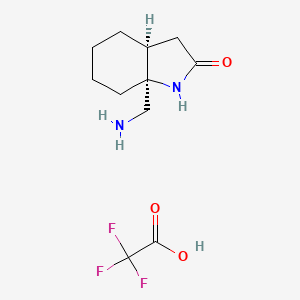
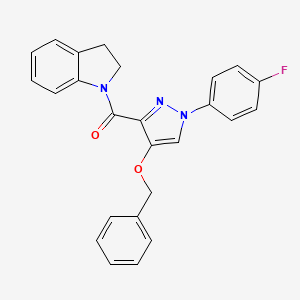
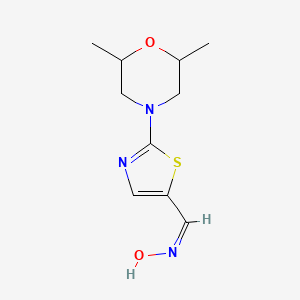
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2355952.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}({[4-(trifluoromethyl)phenyl]methyl})amino)propanoic acid](/img/structure/B2355953.png)
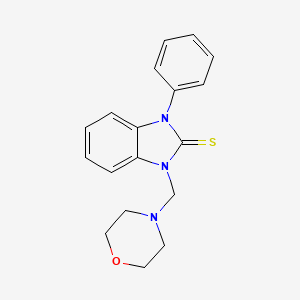
![4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2355956.png)
